molecular formula C17H16N2O4 B12855173 (4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

(4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B12855173
M. Wt: 312.32 g/mol
InChI Key: IMJAVBZGSBTNGV-UHFFFAOYSA-N
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Description

(4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a biphenyl core substituted with hydroxy and nitro groups, as well as a pyrrolidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with a biphenyl derivative, which undergoes nitration to introduce the nitro group. This is followed by a hydroxylation step to add the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and hydroxy groups can facilitate interactions with biological macromolecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’-Hydroxy-3’-nitro-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a biphenyl core with hydroxy, nitro, and pyrrolidinyl methanone groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

[2-(4-hydroxy-3-nitrophenyl)phenyl]-pyrrolidin-3-ylmethanone

InChI

InChI=1S/C17H16N2O4/c20-16-6-5-11(9-15(16)19(22)23)13-3-1-2-4-14(13)17(21)12-7-8-18-10-12/h1-6,9,12,18,20H,7-8,10H2

InChI Key

IMJAVBZGSBTNGV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(C=C3)O)[N+](=O)[O-]

Origin of Product

United States

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